Deoxyribose
Overview
Description
Deoxyribose is a five-carbon sugar molecule that helps form the phosphate backbone of DNA molecules . DNA, or deoxyribonucleic acid, is a polymer formed of many nucleic acids. Each nucleic acid is composed of a deoxyribose molecule bound to both a phosphate group and either a purine or a pyrimidine .
Synthesis Analysis
Deoxyribose is generated from ribose 5-phosphate by enzymes called ribonucleotide reductases . These enzymes catalyze the deoxygenation process . Ribose and deoxyribose synthesis share identical pentose synthesis pathways, and both oxidative and non-oxidative pathways are involved .Molecular Structure Analysis
Deoxyribose can exist as a linear molecule or as a five or six-membered ring . In DNA, deoxyribose exists as a five-membered ring . The only difference between RNA and DNA is the presence of deoxyribose instead of ribose .Chemical Reactions Analysis
Deoxyribose-5-phosphate aldolases (DERAs) are acetaldehyde-dependent, Class I aldolases catalyzing a reversible aldol reaction between an acetaldehyde donor (C2 compound) and glyceraldehyde-3-phosphate acceptor (C3 compound, C3P) to generate deoxyribose-5-phosphate (C5 compound, DR5P) .Physical And Chemical Properties Analysis
DNA is a double-stranded molecule with a unique twisted helical structure . DNA is made up of nucleotides, each nucleotide has three components: a backbone made up of a sugar (Deoxyribose) and phosphate group and a nitrogen-containing base attached to the sugar .Scientific Research Applications
Bacterial Metabolism and Genetics
Deoxyribose, a key component of DNA, has been shown to be metabolized by certain bacteria. A study by Price et al. (2018) identified a bacterium that can grow using deoxyribose as its sole carbon source, despite lacking known genes for deoxyribose breakdown. This led to the discovery of novel metabolic pathways involving the oxidation and cleavage of deoxyribose, highlighting the role of large-scale bacterial genetics in uncovering new metabolic processes (Price et al., 2018).
Electron Interaction Studies
Ptasińska et al. (2004) investigated how deoxyribose sugar interacts with electrons, revealing insights into the effects of ionizing radiation on living tissue. This study found that electron interaction with deoxyribose leads to molecule destruction, different from other biomolecules like nucleobases. The results are crucial for understanding DNA damage in cells exposed to ionizing radiation (Ptasińska et al., 2004).
Biosynthesis Studies
Research into the biosynthesis of deoxyribose has been significant in understanding nucleic acid biochemistry. Cohen et al. (1961) explored the conversion of ribonucleic acid to deoxyribonucleotides in vitro, shedding light on the molecular processes by which ribose derivatives are converted into deoxyribose, a fundamental aspect of DNA synthesis (Cohen et al., 1961).
Deoxysugar Biogenesis
The study of deoxysugars, including deoxyribose, has been a focus in microbiology due to their varied biological activities. Liu and Thorson (1994) reviewed the genetics and molecular biosynthesis of various deoxy, dideoxy, and trideoxy sugars, highlighting their significance in natural saccharides and potential future applications (Liu & Thorson, 1994).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
The use of DNA as a nanoscale construction material has come to be known as structural DNA nanotechnology . The primary goal of structural DNA nanotechnology is to exploit complementary base pairing in order to program the self-assembly of molecules into supramolecular complexes with desired properties .
properties
IUPAC Name |
(3S,4R)-3,4,5-trihydroxypentanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJSAQIRZKANQN-CRCLSJGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C=O)[C@@H]([C@@H](CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
Record name | deoxyribose | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Deoxyribose | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701015730, DTXSID70883428 | |
Record name | 2-Deoxy-DL-ribose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701015730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,4R)-3,4,5-Trihydroxypentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
Record name | D-2-Deoxyribose | |
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Product Name |
2-Deoxy-D-ribose | |
CAS RN |
533-67-5, 1724-14-7 | |
Record name | Deoxyribose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=533-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Deoxyribose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1724-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | D-2-Deoxyribose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Deoxyribose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001724147 | |
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Record name | D-erythro-Pentose, 2-deoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Deoxy-DL-ribose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701015730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,4R)-3,4,5-Trihydroxypentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-deoxy-erythro-pentose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.480 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-deoxy-D-ribose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.795 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-DEOXYRIBOSE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSW4H01241 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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